2-(4-Chloroanilino)-2-hydroxy-1-phenylethan-1-one
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Overview
Description
2-(4-Chloroanilino)-2-hydroxy-1-phenylethan-1-one is an organic compound that features a phenyl group, a hydroxy group, and a chloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)-2-hydroxy-1-phenylethan-1-one typically involves the reaction of 4-chloroaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloroanilino)-2-hydroxy-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted anilines or thiols
Scientific Research Applications
2-(4-Chloroanilino)-2-hydroxy-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloroanilino)-2-hydroxy-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyanilino)-2-hydroxy-1-phenylethan-1-one
- 2-(4-Nitroanilino)-2-hydroxy-1-phenylethan-1-one
- 2-(4-Bromoanilino)-2-hydroxy-1-phenylethan-1-one
Uniqueness
2-(4-Chloroanilino)-2-hydroxy-1-phenylethan-1-one is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s stability and alter its interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
89882-00-8 |
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Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-(4-chloroanilino)-2-hydroxy-1-phenylethanone |
InChI |
InChI=1S/C14H12ClNO2/c15-11-6-8-12(9-7-11)16-14(18)13(17)10-4-2-1-3-5-10/h1-9,14,16,18H |
InChI Key |
FXINKLRWURZFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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